molecular formula C14H22N2O2 B13243636 Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate

Cat. No.: B13243636
M. Wt: 250.34 g/mol
InChI Key: BIOGPGJWQPKDGR-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and serves as a building block in various chemical reactions. This compound is known for its stability and versatility in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate typically involves the reaction of aniline with formaldehyde to form an aminomethyl compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions usually require a controlled temperature and the presence of a base to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is unique due to its specific aminopropyl substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17)

InChI Key

BIOGPGJWQPKDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)N

Origin of Product

United States

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